Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate is a chemical compound with the molecular formula C8H19O5P.2C4H11N and a molecular weight of 372.4809 g/mol . This compound is known for its unique structure, which includes a phosphate group bonded to a hexyloxyethyl moiety and diethylammonium ions. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(diethylammonium) 2-(hexyloxy)ethyl phosphate typically involves the reaction of 2-(hexyloxy)ethanol with phosphorus oxychloride (POCl3) to form 2-(hexyloxy)ethyl phosphate. This intermediate is then reacted with diethylamine to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reagents and optimization of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate group to different oxidation states.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphate derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(diethylammonium) 2-(hexyloxy)ethyl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the formulation of specialty chemicals and materials for industrial applications.
Wirkmechanismus
The mechanism of action of bis(diethylammonium) 2-(hexyloxy)ethyl phosphate involves its interaction with molecular targets and pathways within biological systems. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating various cellular processes. The hexyloxyethyl moiety and diethylammonium ions may also contribute to the compound’s overall activity by interacting with specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bis(diethylammonium) 2-(hexyloxy)ethyl phosphate include:
Bis(2-ethylhexyl) phosphate: This compound has a similar phosphate group but different alkyl substituents.
Diethylammonium bis[2-(hexyloxy)ethyl] phosphate: This compound has a similar structure but with variations in the alkyl groups attached to the phosphate
Uniqueness
This compound is unique due to its specific combination of a hexyloxyethyl group and diethylammonium ions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
64051-25-8 |
---|---|
Molekularformel |
C8H19O5P.2C4H11N C16H41N2O5P |
Molekulargewicht |
372.48 g/mol |
IUPAC-Name |
N-ethylethanamine;2-hexoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O5P.2C4H11N/c1-2-3-4-5-6-12-7-8-13-14(9,10)11;2*1-3-5-4-2/h2-8H2,1H3,(H2,9,10,11);2*5H,3-4H2,1-2H3 |
InChI-Schlüssel |
KGQFXBVYDHLJSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCCOP(=O)(O)O.CCNCC.CCNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.